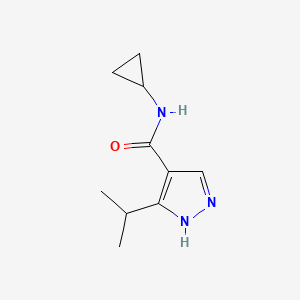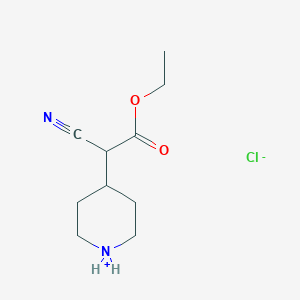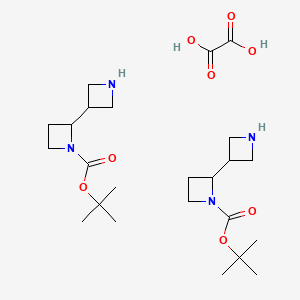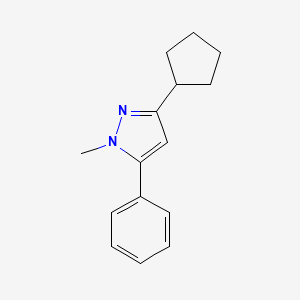
6-Iodo-1-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing compounds that are structurally similar to quinolines, with a benzene ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 6-Iodo-1-methylisoquinoline can be achieved through several methods. One common approach involves the iodination of 1-methylisoquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions and yields the desired product with good efficiency.
Another method involves the use of metal catalysts to facilitate the iodination process. For example, palladium-catalyzed iodination can be employed to introduce the iodine atom into the isoquinoline ring. This method offers high selectivity and can be performed under relatively mild conditions.
Industrial production of this compound may involve large-scale synthesis using similar methods, with optimization of reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
6-Iodo-1-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 1-methylisoquinoline.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-substituted isoquinolines.
Applications De Recherche Scientifique
6-Iodo-1-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: Isoquinoline derivatives, including this compound, have shown potential as bioactive molecules. They can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: Some isoquinoline derivatives have demonstrated anticancer, antimicrobial, and anti-inflammatory properties. Research into this compound may uncover similar therapeutic potential.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-1-methylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methyl group can influence the compound’s binding affinity and selectivity for its molecular targets.
In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution or coupling reactions. The aromatic nature of the isoquinoline ring also allows for participation in various electrophilic and nucleophilic reactions.
Comparaison Avec Des Composés Similaires
6-Iodo-1-methylisoquinoline can be compared to other isoquinoline derivatives, such as:
1-Methylisoquinoline:
6-Bromo-1-methylisoquinoline: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and coupling efficiency.
6-Chloro-1-methylisoquinoline:
The presence of the iodine atom in this compound makes it unique, as iodine is a larger and more polarizable halogen compared to bromine and chlorine. This can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H8IN |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
6-iodo-1-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 |
Clé InChI |
HCGQBSVHXCJLLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)


![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)

![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)

![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
